4-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-oxa-2-azaspiro[4.5]decane
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Overview
Description
4-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-oxa-2-azaspiro[4.5]decane is a heterocyclic compound that features both nitrogen and oxygen atoms within its structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-oxa-2-azaspiro[4.5]decane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amidoxime with a suitable carboxylic acid derivative in the presence of a dehydrating agent such as carbonyl diimidazole (CDI) in toluene . The reaction is usually carried out at elevated temperatures to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-oxa-2-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at reflux temperature.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-oxa-2-azaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Mechanism of Action
The mechanism of action of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-oxa-2-azaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, thereby exhibiting antimicrobial properties . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Known for its use in energetic materials.
3-R-4-(5-Methyleneazide-1,2,4-oxadiazol-3-yl)furazan: Used in the development of low-sensitivity and high-detonation energetic materials.
Uniqueness
4-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-oxa-2-azaspiro[4.5]decane is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various targets makes it a valuable compound in medicinal chemistry and material science.
Properties
Molecular Formula |
C11H17N3O2 |
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Molecular Weight |
223.27 g/mol |
IUPAC Name |
4-(5-methyl-1,2,4-oxadiazol-3-yl)-8-oxa-2-azaspiro[4.5]decane |
InChI |
InChI=1S/C11H17N3O2/c1-8-13-10(14-16-8)9-6-12-7-11(9)2-4-15-5-3-11/h9,12H,2-7H2,1H3 |
InChI Key |
UZIXZANLIVZZNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)C2CNCC23CCOCC3 |
Origin of Product |
United States |
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